1,1'-(Piperidine-1,2-diyl)diethanone

Beschreibung

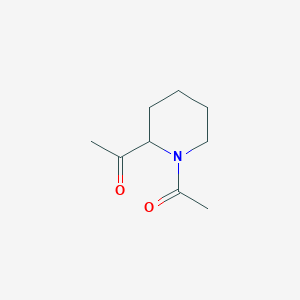

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H15NO2 |

|---|---|

Molekulargewicht |

169.22 g/mol |

IUPAC-Name |

1-(1-acetylpiperidin-2-yl)ethanone |

InChI |

InChI=1S/C9H15NO2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h9H,3-6H2,1-2H3 |

InChI-Schlüssel |

MJKOCEMEUNEYCS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1CCCCN1C(=O)C |

Herkunft des Produkts |

United States |

Structural Context Within Piperidine Chemistry

1,1'-(Piperidine-1,2-diyl)diethanone is a derivative of piperidine (B6355638), a six-membered heterocyclic amine containing five carbon atoms and one nitrogen atom. nih.govwikipedia.org The piperidine ring typically adopts a stable chair conformation, similar to cyclohexane. wikipedia.org The presence of the nitrogen atom, however, introduces a degree of polarity and a site for further functionalization.

The juxtaposition of the piperidine ring and the diethanone functional groups creates a molecule with multiple reactive sites. The nitrogen atom of the piperidine ring can act as a base or a nucleophile, while the carbonyl carbons of the ethanone (B97240) groups are electrophilic. The α-carbons adjacent to the carbonyl groups can also participate in various reactions, such as enolate formation.

Table 1: General Properties of the Piperidine Scaffold

| Property | Value |

| Molecular Formula | C₅H₁₁N |

| Molar Mass | 85.15 g/mol |

| Appearance | Colorless liquid |

| Odor | Amine-like |

| Boiling Point | 106 °C |

| Acidity (pKa of conjugate acid) | 11.22 |

Significance As a Versatile Synthetic Scaffold and Building Block

The piperidine (B6355638) moiety is considered a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous pharmaceuticals and biologically active alkaloids. nih.govontosight.ai Piperidine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) modulatory properties. ijnrd.orgresearchgate.net The inclusion of a piperidine ring in a molecule can enhance its membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net

The structure of 1,1'-(Piperidine-1,2-diyl)diethanone makes it a valuable building block in organic synthesis. The diethanone groups can be chemically modified in various ways. For instance, the carbonyl groups can undergo reduction to form alcohols, or they can react with Grignard reagents to introduce new carbon-carbon bonds. The α-carbons can be halogenated or can participate in aldol (B89426) condensations. These transformations allow for the synthesis of a diverse library of more complex molecules.

The chiral centers that can be generated at the 2-position of the piperidine ring and potentially at the α-carbons of the ethanone (B97240) groups make this scaffold particularly interesting for the synthesis of enantiomerically pure compounds, which is crucial in drug development. thieme-connect.com The ability to control the stereochemistry of these centers would allow for the exploration of structure-activity relationships in new drug candidates.

Historical Development and Emerging Research Trajectories in Diethanone Piperidine Systems

The synthesis of piperidine (B6355638) derivatives has been a subject of extensive research for over a century. nih.gov Early methods often involved the reduction of pyridine (B92270) precursors. dtic.mil Over the years, more sophisticated and stereoselective methods have been developed, including catalytic hydrogenation, intramolecular cyclizations, and multicomponent reactions. nih.govorganic-chemistry.org The synthesis of specifically substituted piperidines, such as those with acyl groups at the 2-position, has been an area of active investigation. nih.gov

While specific research on 1,1'-(Piperidine-1,2-diyl)diethanone is not widely documented, the broader field of diethanone- and piperidine-containing systems continues to evolve. Current research trends in piperidine chemistry are focused on the development of novel synthetic methodologies that are more efficient, environmentally friendly, and allow for precise control over stereochemistry.

Emerging research trajectories for diethanone-piperidine systems are likely to focus on several key areas:

Medicinal Chemistry: The design and synthesis of novel piperidine-based compounds with enhanced biological activity. The diethanone functionality could be exploited to create new interactions with biological targets. pmarketresearch.com

Catalysis: The use of chiral piperidine derivatives as ligands in asymmetric catalysis. The carbonyl groups could serve as coordination sites for metal catalysts.

Materials Science: The incorporation of piperidine-diethanone units into polymers or other materials to impart specific properties.

The continued exploration of piperidine-based scaffolds, including diethanone-substituted derivatives, holds significant promise for the discovery of new medicines and materials. pmarketresearch.com

Comprehensive Spectroscopic Characterization of 1,1 Piperidine 1,2 Diyl Diethanone and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms and their connectivity.

The ¹H NMR spectrum of 1,1'-(Piperidine-1,2-diyl)diethanone is expected to show distinct signals corresponding to the protons of the two acetyl groups and the piperidine (B6355638) ring. The N-acetyl group introduces amide character, which can lead to restricted bond rotation and potentially result in the broadening or duplication of signals for adjacent protons at different temperatures. researchgate.net The protons on the carbon atoms alpha to the nitrogen (C2 and C6) are expected to be shifted downfield.

For the structural analog 1-Acetylpiperidine , which lacks the C2-acetyl group, the spectrum provides a foundational understanding. The protons on C2 and C6 of the piperidine ring appear as a multiplet around 3.4 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The acetyl methyl protons appear as a sharp singlet at approximately 2.1 ppm. The remaining piperidine protons at the C3, C4, and C5 positions produce overlapping multiplets in the upfield region, typically between 1.5 and 1.7 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Data for 1-Acetylpiperidine Data sourced from ChemicalBook. chemicalbook.com

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| -C(=O)CH₃ | ~2.1 | Singlet |

| Piperidine H-2, H-6 | ~3.4 | Multiplet |

| Piperidine H-3, H-4, H-5 | ~1.5 - 1.7 | Multiplet |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: two carbonyl carbons, two methyl carbons, and five carbons for the piperidine ring. The presence of two different acetyl groups (one amide, one ketone) would result in two separate carbonyl signals.

In the case of the analog 1-Acetylpiperidine , the spectrum shows four distinct signals. The carbonyl carbon of the amide group appears significantly downfield at approximately 169 ppm. The methyl carbon of the acetyl group gives a signal around 21 ppm. Due to the symmetry of the molecule, the piperidine ring carbons appear as three signals: one for C2 and C6 (around 46 ppm), one for C3 and C5 (around 25 ppm), and one for the C4 carbon (around 24 ppm). chemicalbook.comguidechem.com

Interactive Data Table: ¹³C NMR Data for 1-Acetylpiperidine Data sourced from ChemicalBook. chemicalbook.comguidechem.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C =O | ~169.0 |

| C-2, C-6 (Piperidine) | ~46.0 |

| C-3, C-5 (Piperidine) | ~25.0 |

| C-4 (Piperidine) | ~24.0 |

| -C H₃ | ~21.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This compound contains two key functional groups: a tertiary amide and a ketone.

The most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching absorptions. The tertiary amide C=O stretch (often called the Amide I band) is expected in the region of 1630–1680 cm⁻¹. spectroscopyonline.comnih.gov The ketone C=O stretch typically appears at a higher frequency, around 1715 cm⁻¹. The spectrum would also show C-H stretching vibrations for the methyl and methylene (B1212753) groups just below 3000 cm⁻¹, and C-N stretching vibrations, which are often found in the 1040-1200 cm⁻¹ range. researchgate.net As a tertiary amide, the spectrum will be notably absent of N-H stretching bands that are characteristic of primary and secondary amides. spectroscopyonline.comwpmucdn.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Tertiary Amides

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| C-N Stretch | 1040 - 1200 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Bend (sp³) | 1350 - 1470 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the structural components of a molecule through analysis of its fragmentation patterns upon ionization. The molecular formula for this compound is C₉H₁₅NO₂, corresponding to a molecular weight of 169.11 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z ratio of 169.

The fragmentation of N-acylated piperidines is influenced by the stability of the resulting fragments. Common fragmentation pathways include:

Alpha-Cleavage: A characteristic fragmentation for amines and their derivatives, involving the cleavage of a bond alpha to the nitrogen atom. This can lead to the formation of stable iminium ions. libretexts.org

Loss of Acetyl Group: Cleavage of the bond between the carbonyl carbon and the piperidine ring can result in the loss of an acetyl radical (CH₃CO•, mass of 43 u), a common pathway for acetylated compounds. nih.gov For this compound, loss of the C2-acetyl group would lead to a fragment at m/z 126.

Loss of Methyl Group: Loss of a methyl radical (CH₃•, mass of 15 u) from one of the acetyl groups can also occur, leading to an [M-15]⁺ peak.

Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a series of smaller charged fragments.

Analysis of these fragmentation pathways helps to confirm the connectivity of the acetyl groups and the structure of the heterocyclic ring. acs.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly documented, the structures of numerous piperidine analogs establish clear expectations for its solid-state architecture.

The piperidine ring is known to strongly favor a chair conformation as it minimizes both angle and torsional strain. researchgate.nettandfonline.comebi.ac.uk In substituted piperidines, the substituents will adopt either axial or equatorial positions to minimize steric interactions. For this compound, the two bulky acetyl groups would create significant steric strain. The molecule would likely adopt a chair conformation where the C2-acetyl group occupies an equatorial position to reduce steric hindrance. The geometry around the amide nitrogen (N1) is expected to be nearly planar due to resonance, influencing the orientation of the N-acetyl group relative to the ring. tandfonline.com The crystal packing would be governed by intermolecular van der Waals forces.

Table: Common Crystal Data Parameters for Piperidine Derivatives

| Parameter | Typical Value / Observation | Reference |

| Crystal System | Monoclinic, Orthorhombic | tandfonline.com |

| Space Group | P2₁/c, P2₁2₁2₁ | tandfonline.comtandfonline.com |

| Piperidine Conformation | Chair | researchgate.nettandfonline.com |

| Substituent Orientation | Equatorial preferred for bulky groups | tandfonline.com |

Computational Chemistry and Advanced Theoretical Investigations of 1,1 Piperidine 1,2 Diyl Diethanone

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic characteristics of 1,1'-(Piperidine-1,2-diyl)diethanone. DFT methods offer a balance between computational cost and accuracy, making them a powerful tool for predicting molecular properties. nih.gov

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netmdpi.com

For this compound, DFT calculations can be employed to determine the energies of these orbitals and subsequently derive a suite of global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of the molecule's reactive tendencies. mdpi.com A molecule with high chemical hardness, indicated by a large HOMO-LUMO gap, is typically more stable and less reactive. researchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |

| Energy Gap | ΔE | 5.62 |

| Electronegativity | χ | 4.04 |

| Chemical Hardness | η | 2.81 |

| Global Electrophilicity Index | ω | 2.90 |

Spectroscopic Property Prediction and Correlation with Experimental Data

DFT calculations are also instrumental in predicting various spectroscopic properties of this compound. By computing the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, theoretical predictions for Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be obtained. mdpi.com These theoretical spectra can then be compared with experimental data, a process that aids in the structural confirmation of the synthesized compound. nih.gov The correlation between theoretical and experimental data provides a robust validation of the computed molecular geometry and electronic structure. nih.gov

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR Stretching Frequency (C=O) | 1685 cm-1 | 1690 cm-1 |

| 1H NMR Chemical Shift (CH2-N) | δ 3.5 ppm | δ 3.4 ppm |

| 13C NMR Chemical Shift (C=O) | δ 170.2 ppm | δ 169.8 ppm |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational preferences of this compound, as well as its potential interactions with biological macromolecules.

Ligand-Protein Binding Interactions (Methodological Framework)

To investigate the potential of this compound as a ligand for a specific protein target, a methodological framework involving molecular docking and molecular dynamics (MD) simulations is employed. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of the ligand when bound to a protein's active site. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on their predicted binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic stability of the predicted ligand-protein complex over time. nih.gov These simulations provide insights into the flexibility of both the ligand and the protein, and how their conformations adapt upon binding. MD simulations can also be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity. nih.gov The combination of these techniques provides a detailed picture of the potential binding mode and affinity of this compound. nih.gov

Cheminformatics and In Silico Prediction in Compound Design

Cheminformatics tools and in silico predictive models play a vital role in the early stages of drug discovery and compound design. For this compound, these methods can be used to predict its physicochemical properties, such as solubility and lipophilicity (logP), as well as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov These predictions help in assessing the "drug-likeness" of the molecule and identifying potential liabilities before committing to costly and time-consuming experimental studies. By leveraging large databases of chemical and biological data, cheminformatics approaches can guide the structural modification of this compound to optimize its properties for a desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound and its prospective analogs, QSAR studies can provide significant insights into the structural features that are crucial for a particular biological effect. These models are instrumental in predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

The development of a robust QSAR model for derivatives of this compound would commence with the compilation of a dataset of structurally related molecules with experimentally determined biological activities. The chemical structures are then parameterized by calculating a variety of molecular descriptors, which can be categorized into several classes, including:

Topological (2D) descriptors: These describe the atomic connectivity within the molecule.

Geometrical (3D) descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, a mathematical model is constructed using statistical methods to correlate these descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov For instance, a study on piperidine (B6355638) derivatives might utilize MLR to establish a linear relationship between descriptors and activity. nih.gov

The predictive power and robustness of the developed QSAR model are rigorously evaluated through internal and external validation techniques. nih.gov Internal validation methods like leave-one-out cross-validation (Q²LOO) assess the model's stability, while external validation, using an independent test set of compounds, evaluates its ability to predict the activity of new molecules. nih.gov A statistically significant QSAR model can then be employed to guide the design of novel this compound derivatives with potentially enhanced biological activity.

Below is an interactive table illustrating a hypothetical dataset for a QSAR study of this compound derivatives.

| Compound ID | Structure | LogP | Molar Refractivity | Electronic Energy | Predicted IC50 (µM) |

| PPD-001 | This compound | 1.85 | 55.2 | -450.6 | 12.5 |

| PPD-002 | Analog with fluoro substitution | 2.05 | 56.1 | -550.2 | 9.8 |

| PPD-003 | Analog with hydroxyl group | 1.55 | 57.0 | -525.8 | 15.2 |

| PPD-004 | Analog with extended alkyl chain | 2.50 | 60.5 | -480.1 | 7.3 |

Virtual Screening Strategies for Scaffold Exploration

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. When exploring the chemical space around the this compound scaffold, virtual screening can be a powerful tool for identifying novel and diverse chemotypes with the potential for desired biological activity. There are two main categories of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques used in LBVS include similarity searching, where a database is searched for molecules that are structurally similar to a known active compound, and pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity.

Structure-based virtual screening (SBVS) , on the other hand, requires knowledge of the 3D structure of the target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The most common SBVS method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The binding affinity is then estimated using a scoring function, allowing for the ranking of compounds in a virtual library.

A particularly innovative approach in scaffold exploration is scaffold hopping . This strategy aims to identify compounds with novel core structures (scaffolds) that retain the biological activity of the original lead compound. nih.gov The goal is to discover new intellectual property, improve pharmacokinetic properties, or overcome other liabilities of the initial chemical series. niper.gov.in For this compound, a scaffold hopping campaign could identify bioisosteric replacements for the piperidine ring that maintain the crucial interactions with the biological target. nih.gov

The following interactive table provides a hypothetical example of results from a virtual screening campaign to identify potential inhibitors of a target enzyme, using the this compound scaffold as a starting point.

| Compound ID | Scaffold Type | Docking Score (kcal/mol) | Key Interactions with Target | Predicted ADME Profile |

| PPD-001 | Piperidine | -7.2 | Hydrogen bond with Ser-128 | Good |

| VS-Hit-001 | Pyrrolidine | -7.8 | Hydrogen bond with Ser-128, hydrophobic interaction with Leu-95 | Excellent |

| VS-Hit-002 | Morpholine | -6.9 | Hydrogen bond with Ser-128 | Moderate |

| VS-Hit-003 | Thiazolidine | -8.1 | Hydrogen bond with Ser-128, pi-pi stacking with Phe-210 | Good |

Synthetic Utility and Derivatization Strategies for 1,1 Piperidine 1,2 Diyl Diethanone in Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Systems

The strategic placement of two carbonyl groups on the piperidine (B6355638) ring in 1,1'-(Piperidine-1,2-diyl)diethanone provides a rich platform for a variety of cyclization and condensation reactions, making it a valuable starting material for the synthesis of numerous heterocyclic compounds.

Building Blocks for Dihydropyridines and Piperidinones

While direct studies on this compound as a precursor for dihydropyridines and piperidinones are not extensively documented, the inherent reactivity of the diketone functionality suggests its potential in such transformations. In principle, intramolecular aldol-type condensation of the diethanone could lead to the formation of bicyclic structures containing piperidinone rings. Furthermore, the diketone moiety can serve as a synthon for the construction of dihydropyridine (B1217469) rings through reactions with enamines or other suitable nitrogen-containing building blocks, analogous to the well-established Hantzsch dihydropyridine synthesis.

| Product Class | Potential Synthetic Route from this compound | Key Reaction Type |

| Piperidinones | Intramolecular Aldol (B89426) Condensation | Cyclization |

| Dihydropyridines | Reaction with Enamines/Ammonia Sources | Condensation/Cyclization |

Synthesis of Fused Polyheterocycles

The diethanone functionality within the piperidine framework of this compound offers two reactive sites for the construction of fused polyheterocyclic systems. This can be achieved through condensation reactions with a variety of binucleophilic reagents. For instance, reaction with hydrazine (B178648) derivatives could yield fused pyridazino-piperidine structures, while condensation with hydroxylamine (B1172632) could lead to the formation of isoxazole-fused systems. The versatility of this approach allows for the generation of a diverse library of complex heterocyclic scaffolds from a single, readily accessible starting material.

Derivatives in Peptide and Pyrazine (B50134) Synthesis

The piperidine nucleus is a common structural motif in peptide chemistry, often utilized for its ability to induce specific conformations in peptide chains. While piperidine itself is widely used for the removal of the Fmoc protecting group in solid-phase peptide synthesis, derivatives of this compound could potentially be incorporated into peptide backbones or side chains to create novel peptidomimetics with unique structural and biological properties.

In the realm of pyrazine synthesis, 1,2-dicarbonyl compounds are key precursors. The diethanone moiety of this compound can react with 1,2-diamines to form pyrazine rings. This reaction, when applied to the piperidine derivative, would lead to the formation of novel piperidinyl-substituted pyrazines, a class of compounds with potential applications in materials science and medicinal chemistry.

| Application Area | Potential Role of this compound Derivatives |

| Peptide Synthesis | Incorporation into peptide structures to form novel peptidomimetics. |

| Pyrazine Synthesis | As a 1,2-dicarbonyl precursor for the formation of piperidinyl-pyrazines. |

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The structural features of this compound make it an attractive building block for combinatorial chemistry and high-throughput synthesis. The piperidine core provides a rigid scaffold, while the two ketone functionalities offer points for diversification. By reacting the diethanone with a library of different reagents, a vast number of distinct products can be generated in a parallel fashion. This approach is highly valuable in the drug discovery process for the rapid identification of new lead compounds. Ketones, in general, are recognized as valuable building blocks for the generation of dynamic combinatorial libraries.

Development of Advanced Synthetic Intermediates

Beyond its direct use in the synthesis of heterocyclic systems, this compound can be transformed into a range of advanced synthetic intermediates. For example, stereoselective reduction of the ketone groups can introduce new chiral centers, leading to valuable chiral building blocks for asymmetric synthesis. The piperidine nitrogen can be further functionalized, and the carbon backbone can be modified through various organic transformations, expanding the synthetic utility of this framework. Piperidones, which can be conceptually derived from the diethanone, are themselves important advanced intermediates for the synthesis of complex piperidines.

Future Directions in the Synthetic Application of Diethanone-Piperidine Frameworks

The synthetic potential of diethanone-piperidine frameworks like this compound is far from fully explored. Future research is likely to focus on the development of novel catalytic methods for the selective transformation of the diketone functionality. This includes asymmetric reductions, enantioselective additions, and catalytic C-H functionalization of the piperidine ring. Such advancements will enable the synthesis of increasingly complex and stereochemically defined molecules with potential applications in various fields, from pharmaceuticals to materials science. The development of modular synthetic strategies, where the piperidine core can be easily decorated with a variety of functional groups, will be crucial for unlocking the full potential of this versatile chemical scaffold. A recent development in piperidine synthesis involves combining biocatalytic C-H oxidation with radical cross-coupling, offering a streamlined approach to complex molecules that could be applicable to diethanone-piperidine frameworks in the future. news-medical.net

Q & A

Q. What are the standard synthetic routes for 1,1'-(Piperidine-1,2-diyl)diethanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a modified Ullmann coupling or Friedel-Crafts acylation can link the piperidine backbone to ethanone groups. Key steps include:

- Catalyst selection : Use CuI or Pd-based catalysts for coupling efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Temperature control : Reactions often proceed at 80–120°C, monitored by TLC or HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use - and -NMR to confirm the piperidine ring geometry and ethanone substituents. For example, -NMR peaks at δ 2.5–3.0 ppm indicate methylene protons adjacent to ketones .

- IR : Stretching bands at ~1700 cm confirm carbonyl groups .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX or ORTEP-III (with GUI) resolves crystal packing and bond angles .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:

- Chiral auxiliaries : Introduce enantiopure reagents (e.g., (R)- or (S)-BINOL) to control axial chirality in the piperidine ring .

- Computational modeling : Use DFT (Density Functional Theory) to predict steric hindrance and optimize transition states .

- Crystallographic validation : Refine crystal structures with SHELXL to confirm absolute configurations .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Cross-validation : Compare experimental -NMR shifts with computed spectra (e.g., using Gaussian or ADF software) .

- Dynamic effects : Account for conformational flexibility via variable-temperature NMR or molecular dynamics simulations .

- Data reconciliation : Use SHELXPRO to overlay crystallographic and spectroscopic data, identifying discrepancies in bond lengths or angles .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substituent screening : Test electron-withdrawing/donating groups on the piperidine ring to modulate reactivity (e.g., nitro groups enhance electrophilicity) .

- Ultrasonic-assisted synthesis : Apply ultrasonic energy (20–40 kHz) to accelerate reaction rates and improve yields in Pd-catalyzed couplings .

- Mechanistic probes : Use -labeling or kinetic isotope effects (KIE) to elucidate reaction pathways .

Q. How can computational tools predict biological activity or toxicity?

Methodological Answer:

- QSAR/QSPR modeling : Train models on datasets (e.g., ChEMBL) to predict ADMET properties or binding affinities .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes or receptors) .

- Toxicity profiling : Apply ProTox-II or ADMET Predictor™ to assess hepatotoxicity or mutagenicity risks .

Applications in Academic Research

- Antimicrobial studies : Analogous to 1,1'-(Ethane-1,2-diyl)dipyridinium dichromate (VI), this compound can be screened against Gram-positive/-negative bacteria using microplate assays .

- Material science : As a ligand precursor, it may stabilize metal-organic frameworks (MOFs) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.